Cyclopentyl phenyl ketone

Descripción

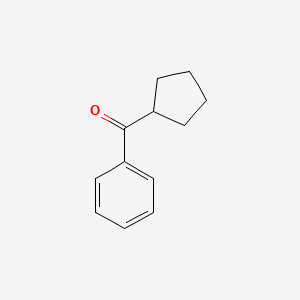

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopentyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDIMQRLNMMJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063864 | |

| Record name | Methanone, cyclopentylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-88-8 | |

| Record name | Cyclopentyl phenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylphenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentyl phenyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, cyclopentylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, cyclopentylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYLPHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9891K7W47P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl phenyl ketone is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, focusing on the underlying reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The synthesis methods covered include the Grignard reaction, Friedel-Crafts acylation, and the hydrolysis of β-keto esters. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₁₂H₁₄O, is a cycloalkyl aryl ketone of significant interest in synthetic organic chemistry. Its utility as a precursor, notably in the synthesis of ketamine, underscores the importance of efficient and scalable synthetic methodologies. This guide explores the core mechanisms and practical execution of the most prevalent methods for its synthesis.

Synthesis Routes and Mechanisms

Three primary synthetic strategies have been established for the preparation of this compound:

-

Grignard Reaction: A classic organometallic approach involving the reaction of a Grignard reagent with a nitrile.

-

Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction between benzene (B151609) and an acylating agent.

-

Hydrolysis of 2-Cyclopentyl Benzoylacetate: A method that proceeds via the hydrolysis and decarboxylation of a β-keto ester.

Grignard Reaction

The Grignard synthesis of this compound typically involves the reaction of cyclopentylmagnesium bromide with benzonitrile (B105546), followed by acidic workup.[1] This method is known for its high yield, often reaching approximately 85% under optimized conditions.[1]

Mechanism:

The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the desired ketone.

Figure 1: Grignard reaction mechanism for the synthesis of this compound.

Friedel-Crafts Acylation

This method involves the electrophilic acylation of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The overall yield for this route is reported to be around 56%.[2]

Mechanism:

The Lewis acid catalyst activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic benzene ring. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product.

Figure 2: Friedel-Crafts acylation mechanism for this compound synthesis.

Hydrolysis of 2-Cyclopentyl Benzoylacetate

This approach utilizes 2-cyclopentyl benzoylacetate (either the methyl or ethyl ester) as a starting material, which undergoes hydrolysis in a basic solvent to yield the final product.[2][3] This method is noted for its operational simplicity and high yields, which can reach up to 87.2%.[2]

Mechanism:

The reaction proceeds via the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation of the resulting β-keto acid to form the this compound.

Figure 3: Workflow for the hydrolysis of 2-cyclopentyl benzoylacetate.

Experimental Protocols

Grignard Reaction Protocol

This protocol is adapted from a patented synthesis process.[4]

-

Initiation: In a dried reaction vessel, add excess magnesium chips (40g - 4kg) to dry tetrahydrofuran (B95107) (120ml - 12L). Slowly add bromocyclopentane (B41573) (30g - 3kg) and heat the mixture to initiate the Grignard reagent formation.

-

Reaction: Add additional tetrahydrofuran (700ml - 70L) and bromocyclopentane to the reaction system. After the addition is complete, slowly add benzonitrile (107g - 10kg) while maintaining the temperature at 48-50 °C. Maintain this temperature for 2-3 hours after the addition is complete. Monitor the reaction progress to ensure benzonitrile residue is below 5%.

-

Quenching and Workup: Quench the reaction by adding hydrochloric acid and adjust the pH to 4-5. Allow the layers to separate and collect the upper organic phase.

-

Purification: Dry the organic phase and add methyl tert-butyl ether to precipitate solids. Filter the mixture and distill the filtrate to obtain this compound as a light yellow liquid with a purity of over 99%.

Friedel-Crafts Acylation Protocol

This is a general protocol based on standard Friedel-Crafts acylation procedures.

-

Preparation: In a reaction flask equipped with a stirrer and a reflux condenser, add anhydrous aluminum chloride to a suitable solvent like dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Acylation: In a separate flask, dissolve cyclopentanecarbonyl chloride and benzene in dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for approximately 30 minutes to complete the reaction.

-

Quenching and Workup: Carefully quench the reaction by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Hydrolysis of 2-Cyclopentyl Benzoylacetate Protocol

This protocol is based on a patented method.[2]

-

Reaction Setup: In a round-bottomed flask, suspend 2-cyclopentyl methyl benzoylacetate (10.0g, 43.05mmol) and sodium hydroxide (B78521) (2.58g, 64.57mmol) in water (80.0mL).

-

Heating: Heat the mixture to 95 °C and maintain the reaction for 10 hours.

-

Workup: Cool the reaction mixture to room temperature and extract three times with ethyl acetate (B1210297) (20mL each).

-

Purification: Combine the organic phases and wash with saturated sodium chloride solution. Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether = 1:10) to obtain the final product.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods.

Table 1: Grignard Reaction Data

| Parameter | Value | Reference |

| Yield | ~85% | [1] |

| Reactants | Bromocyclopentane, Magnesium, Benzonitrile | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Temperature | 48-50 °C | [4] |

| Reaction Time | 2-3 hours | [4] |

| Purity | >99% | [4] |

Table 2: Friedel-Crafts Acylation Data

| Parameter | Value | Reference |

| Yield | 56% (overall) | [2] |

| Reactants | Benzene, Cyclopentanecarbonyl chloride | [2] |

| Catalyst | Aluminum Chloride (AlCl₃) | [2] |

| Solvent | Dichloromethane (or Benzene as reactant) | [2] |

| Temperature | Reflux | General Protocol |

| Reaction Time | ~30 minutes (reflux) | General Protocol |

Table 3: Hydrolysis of 2-Cyclopentyl Benzoylacetate Data

| Parameter | Value | Reference |

| Yield | 81.73% - 87.2% | [2] |

| Reactant | 2-Cyclopentyl methyl/ethyl benzoylacetate | [2] |

| Base | NaOH or Na₂CO₃ | [2] |

| Solvent | Water, DMSO/Water | [2] |

| Temperature | 80-100 °C | [2] |

| Reaction Time | 3-10 hours | [2] |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methods, each with its own set of advantages and considerations. The Grignard reaction offers high yields and purity, making it a robust choice for laboratory and industrial applications. The Friedel-Crafts acylation provides a direct route, though with a moderate yield. The hydrolysis of 2-cyclopentyl benzoylacetate presents an operationally simple and high-yielding alternative. The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired scale, and specific process requirements. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this important ketone.

References

- 1. Buy this compound (EVT-458555) | 5422-88-8 [evitachem.com]

- 2. CN105753682A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN107337595A - Synthetic process of this compound - Google Patents [patents.google.com]

What are the physical properties of Cyclopentyl phenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl phenyl ketone, also known by its IUPAC name cyclopentyl(phenyl)methanone and CAS number 5422-88-8, is a versatile organic compound with significant applications in synthetic chemistry.[1][2][3] Structurally, it is a cycloalkyl aryl ketone, featuring a cyclopentyl ring and a phenyl group bonded to a central carbonyl group.[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry as a precursor for ketamine.[1][4][5] This guide provides an in-depth overview of its physical properties, experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid with a characteristic aromatic odor.[1][3][6] It is generally stable under standard conditions but can be sensitive to strong acids or bases.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O | [1][2][4][6][7][8] |

| Molecular Weight | 174.24 g/mol | [1][2][6][7][8] |

| Appearance | Colorless to light yellow liquid | [1][3][6] |

| Boiling Point | 159 °C at 27 mmHg136-140 °C at 16 mmHg | [1][9][10][11] |

| Density | 1.036 g/cm³ | [9][11] |

| Specific Gravity | 1.05 (20/20) | [1] |

| Refractive Index | 1.54 - 1.549 | [1][9][10] |

| Flash Point | >110 °C | [9][10][11] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are outlined below. These protocols are standard methodologies in organic chemistry for compound characterization.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 16 or 27 mmHg). The flask is then heated gently. The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density and Specific Gravity

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a small glass flask with a precise volume, is used.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated from the density of water at that temperature.

-

The pycnometer is emptied, dried, and filled with this compound. It is then weighed to determine the mass of the ketone.

-

The density is calculated by dividing the mass of the ketone by the volume of the pycnometer.

-

Specific gravity is determined by dividing the density of the substance by the density of a reference substance (usually water at the same temperature).

-

Determination of Refractive Index

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used, which measures the refractive index by measuring the critical angle of total reflection.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The control knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Confirmation of Chemical Structure

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of this compound.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

-

Data Analysis: The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the cyclopentyl and phenyl groups and the carbonyl carbon, consistent with the expected structure.[12]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

- 1. Buy this compound (EVT-458555) | 5422-88-8 [evitachem.com]

- 2. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5422-88-8: this compound | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | 5422-88-8 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. China this compound 5422-88-8 Manufacturers, Suppliers, Factory - Keying [keyingchemical.com]

- 12. This compound(5422-88-8) 1H NMR [m.chemicalbook.com]

Cyclopentyl Phenyl Ketone: A Comprehensive Technical Guide

CAS Number: 5422-88-8

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing comprehensive information on Cyclopentyl Phenyl Ketone. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, particularly as a key intermediate in the synthesis of pharmaceuticals.

Chemical and Physical Properties

This compound, also known as benzoylcyclopentane, is a cycloalkyl aryl ketone.[1] It presents as a colorless to light yellow liquid under standard conditions and possesses a characteristic aromatic odor.[2] The compound is generally stable but can be sensitive to strong acids or bases.[1] It is soluble in organic solvents such as ethanol (B145695) and ether but insoluble in water.[1]

For ease of reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 5422-88-8 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₄O | [3][4][5] |

| Molecular Weight | 174.24 g/mol | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [6] |

| Boiling Point | 159 °C at 27 mmHg | |

| Specific Gravity (20/20) | 1.05 | |

| Refractive Index | 1.54 | |

| Storage Temperature | Room temperature (recommended <15°C in a cool, dark place) | |

| Stability | ≥ 5 years | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (in CDCl₃) | δ (ppm): 7.96, 7.50-7.42, 3.703, 1.87, 1.72 | [7] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 202.51, 138.1, 137.02, 132.65, 128.48, 46.37, 30.01, 26.34 | [7] |

| UV (λmax) | 242 nm | [3] |

| Purity (GC) | >98.0% | |

| Purity (HPLC) | 98.42% | [8] |

Applications in Research and Drug Development

This compound is a significant intermediate in organic and medicinal chemistry.[9] Its primary application lies in the synthesis of various pharmaceutical compounds.

-

Precursor in Ketamine Synthesis: It is widely recognized as an analytical reference standard and a precursor in the synthesis of ketamine, a medication used for starting and maintaining anesthesia.[1][3][10]

-

Intermediate for Penehyclidine Hydrochloride: This compound is a key intermediate in the synthesis of penehyclidine hydrochloride, a novel anticholinergic drug.[11]

-

Organic Synthesis Research: The reactivity of its carbonyl group allows for its use in various synthetic pathways to develop new compounds.[1][9] Chemical reactions typical for ketones, such as nucleophilic addition, reduction, and condensation reactions, are applicable.[1]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols for two common approaches.

Method 1: Grignard Reagent-Based Synthesis

This widely adopted method involves the reaction of a Grignard reagent with benzonitrile (B105546).

Experimental Workflow: Grignard Synthesis

Caption: Workflow for Grignard-based synthesis of this compound.

Protocol:

-

Initiation: In a reaction vessel under a nitrogen atmosphere, add excess magnesium chips (40g - 4kg) to dry tetrahydrofuran (B95107) (120ml - 12L).[12]

-

Grignard Formation: Slowly add bromocyclopentane (30g - 3kg) to initiate the reaction, which may require gentle heating.[12]

-

Reaction: Once the Grignard reagent formation is underway, continue the dropwise addition of a solution of bromocyclopentane (total amount 160g - 16kg) in tetrahydrofuran (700ml - 70L).[12]

-

Addition of Benzonitrile: After the addition of bromocyclopentane is complete, add benzonitrile (107g - 10kg) dropwise, maintaining the reaction temperature at 48-50 °C.[12]

-

Reaction Completion: Maintain the temperature for 2-3 hours after the addition is complete. Monitor the reaction progress by gas chromatography until the benzonitrile residue is less than 5%.[12]

-

Quenching: Cool the reaction mixture and quench by carefully adding hydrochloric acid until the pH is adjusted to 4-5.[12]

-

Extraction and Purification: Allow the layers to separate and collect the upper organic phase. The organic phase is then dried and purified, for instance by distillation, to yield this compound as a light yellow liquid with a purity of over 99%.[12]

Method 2: Hydrolysis of 2-Cyclopentyl Benzoylacetate

This method involves the hydrolysis of a precursor ester in a basic solvent.

Experimental Workflow: Hydrolysis Synthesis

Caption: Workflow for the hydrolysis-based synthesis of this compound.

Protocol:

-

Reaction Setup: In a 100ml round-bottomed flask, suspend 2-cyclopentyl ethyl benzoylacetate (10.6g, 43.05mmol), NaOH (2.6g, 64.5mmol), and Na₂CO₃ (4.5g, 43mmol) in 50.0mL of water.[10]

-

Heating: Heat the reaction mixture to 80°C and stir for 3 hours.[10]

-

Cooling and Extraction: After cooling the reaction mixture to room temperature, extract the product three times with 20mL of ethyl acetate.[10]

-

Washing and Drying: Wash the combined organic phases with a saturated sodium chloride solution. Dry the organic phase over anhydrous MgSO₄.[10]

-

Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography using an eluent of ethyl acetate and petroleum ether (1:10) to obtain the final product.[10] This method has a reported yield of 87.2%.[10]

Signaling Pathways and Logical Relationships

At present, the primary role of this compound in the context of signaling pathways is as a synthetic precursor rather than a direct modulator of biological pathways. Its significance lies in its chemical structure, which allows for its conversion into pharmacologically active molecules. The logical relationship is a synthetic one, where this compound is a key building block.

Logical Relationship: Role in Pharmaceutical Synthesis

Caption: Logical relationship of this compound in pharmaceutical synthesis.

References

- 1. Buy this compound (EVT-458555) | 5422-88-8 [evitachem.com]

- 2. CAS 5422-88-8: this compound | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound 5422-88-8 | TCI AMERICA [tcichemicals.com]

- 7. This compound(5422-88-8) 1H NMR spectrum [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 5422-88-8 [chemicalbook.com]

- 11. CN105753682A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. CN107337595A - Synthetic process of this compound - Google Patents [patents.google.com]

Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction: An In-depth Technical Guide

Introduction

Cyclopentyl phenyl ketone is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Ketamine[1][2]. Its synthesis is a critical process for researchers and professionals in drug development and organic chemistry. Among the various synthetic strategies, the Grignard reaction stands out as a versatile and widely adopted method for forming the crucial carbon-carbon bond between the cyclopentyl and phenyl moieties. This guide provides a detailed technical overview of the synthesis of this compound using Grignard reagents, focusing on the two primary pathways: the reaction of cyclopentylmagnesium bromide with a phenyl-containing electrophile and the reaction of phenylmagnesium bromide with a cyclopentyl-containing electrophile.

Core Synthesis Pathways and Mechanism

The Grignard synthesis of this compound can be approached from two main retrosynthetic disconnections. The most common and often higher-yielding method involves the reaction of a cyclopentyl Grignard reagent with benzonitrile[1][3]. An alternative, though more challenging, route is the reaction of a phenyl Grignard reagent with a cyclopentyl acyl derivative, such as cyclopentanecarbonyl chloride[4].

The generalized mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of either the nitrile or the acid chloride. For the nitrile route, this forms a magnesium-imine complex which is subsequently hydrolyzed during acidic workup to yield the ketone[1]. For the acid chloride route, the initial nucleophilic acyl substitution forms the ketone directly. However, this ketone product can be more reactive than the starting acid chloride, often leading to a second Grignard addition and the formation of a tertiary alcohol byproduct[5].

Data Presentation

The following tables summarize quantitative data from various synthetic methods for producing this compound, allowing for a direct comparison of their efficacy.

Table 1: Comparison of Synthetic Methods

| Method | Key Reagents | Conditions | Yield (%) | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Grignard (Nitrile Route) | Cyclopentylmagnesium bromide, Benzonitrile | 0°C to RT, 12 h | ~85%[1] | High selectivity, avoids over-addition[1]. |

| Grignard (Acid Chloride Route) | Phenylmagnesium bromide, Cyclopentanecarbonyl chloride | Low temp. (-60°C)[4] | Variable | Prone to over-addition to form tertiary alcohol[5]. |

| Friedel-Crafts Acylation | Cyclopentanecarbonyl chloride, Benzene, AlCl₃ | Not specified | ~56%[6] | Requires strong Lewis acid; can have regioselectivity issues. |

| β-Keto Ester Hydrolysis | Methyl 2-cyclopentylbenzoylacetate, NaOH | 55-60°C, 12 h | 75-80%[1] | Avoids cryogenic conditions and harsh reagents[1][7]. |

Table 2: Specific Conditions for Grignard Synthesis (Nitrile Route)

| Parameter | Value | Source |

|---|---|---|

| Reactants | Bromocyclopentane, Magnesium, Benzonitrile | [3] |

| Solvent | Tetrahydrofuran (B95107) (THF) | [3] |

| Temperature | 48-50 °C | [3] |

| Reaction Time | 2-3 hours (post-addition) | [3] |

| Quenching Agent | Hydrochloric Acid (to pH 4-5) | [3] |

| Product Purity | >99% | [3] |

| Reported Yield | ~85% |[1] |

Experimental Protocols

The following are detailed experimental methodologies for the primary Grignard synthesis routes.

Protocol 1: Synthesis via Cyclopentylmagnesium Bromide and Benzonitrile

This method is widely cited due to its high yield and selectivity[1][3].

1. Preparation of Cyclopentylmagnesium Bromide:

-

Dry all glassware thoroughly.

-

To a reaction flask containing magnesium turnings (1.1 eq) under an inert nitrogen atmosphere, add dry tetrahydrofuran (THF).

-

Add a small amount of bromocyclopentane (1.0 eq) to initiate the reaction. Gentle heating may be required[3].

-

Once the reaction begins (indicated by bubbling and cloudiness), add the remaining bromocyclopentane dissolved in THF dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

2. Reaction with Benzonitrile:

-

Cool the freshly prepared Grignard reagent.

-

Add a solution of benzonitrile (1.0 eq) in dry THF dropwise to the Grignard reagent, maintaining the temperature between 48-50°C[3].

-

After the addition is complete, maintain the temperature and stir for 2-3 hours[3]. Monitor the reaction for the consumption of benzonitrile.

3. Workup and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid until the pH is acidic (pH 4-5)[3].

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate[1].

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a light yellow liquid[3].

Protocol 2: Synthesis via Phenylmagnesium Bromide and Cyclopentanecarbonyl Chloride

This route requires careful control to prevent the formation of tertiary alcohol byproducts[4].

1. Preparation of Phenylmagnesium Bromide:

-

Following a procedure similar to Protocol 1, prepare phenylmagnesium bromide from bromobenzene (1.0 eq) and magnesium (1.1 eq) in dry THF[8]. A crystal of iodine can be used to initiate the reaction[8].

2. Reaction with Cyclopentanecarbonyl Chloride:

-

Cool the freshly prepared phenylmagnesium bromide solution to a low temperature, ideally -60°C or below, in a dry ice/acetone bath[4][9].

-

Slowly add a solution of cyclopentanecarbonyl chloride (1.0 eq) in dry THF dropwise to the Grignard reagent. It is critical to maintain the low temperature to minimize over-addition.

-

Stir the reaction at this low temperature for a short period (e.g., 15-30 minutes) after the addition is complete[9].

3. Workup and Purification:

-

Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup and extraction as described in Protocol 1.

-

Purify the crude product by column chromatography or vacuum distillation to separate the desired ketone from any tertiary alcohol byproduct.

Key Challenge: Preventing Over-addition

A significant challenge in using highly reactive electrophiles like acid chlorides with Grignard reagents is the potential for over-addition[5]. The ketone product formed after the first addition is itself a reactive electrophile. If the Grignard reagent is potent and present in excess locally, it can attack the newly formed ketone, leading to a tertiary alcohol after workup.

Solutions:

-

Use a Less Reactive Electrophile: Nitriles are less electrophilic than ketones. The intermediate imine-magnesium complex is unreactive towards a second Grignard addition. The ketone is only revealed after the acidic workup, by which time no Grignard reagent remains. This makes the nitrile route highly selective[1].

-

Low Temperature: Performing the reaction at very low temperatures (e.g., -60°C to -78°C) significantly reduces the rate of the second addition, allowing the ketone to be isolated[4].

-

Modified Reagents: Using less reactive organometallic reagents, such as organocuprates (Gilman reagents), can selectively react with acid chlorides without attacking the resulting ketone product[10].

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and efficient method, particularly for large-scale production. The choice of electrophile is critical to the success of the synthesis. While the use of acid chlorides is possible under carefully controlled cryogenic conditions, the reaction of a cyclopentyl Grignard reagent with benzonitrile offers a more reliable, selective, and higher-yielding pathway by circumventing the common problem of over-addition. The protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. Buy this compound (EVT-458555) | 5422-88-8 [evitachem.com]

- 2. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 3. CN107337595A - Synthetic process of this compound - Google Patents [patents.google.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Acid Chloride to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. CN105753682A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

Hydrolysis method for Cyclopentyl phenyl ketone synthesis

An In-depth Technical Guide to the Synthesis of Cyclopentyl Phenyl Ketone via Hydrolysis Methods

Introduction

This compound, also known as benzoylcyclopentane, is a key chemical intermediate with the molecular formula C₁₂H₁₄O.[1][2] It serves as a crucial precursor in organic synthesis, particularly in the pharmaceutical industry for the synthesis of compounds like ketamine.[1][3] This technical guide provides a detailed exploration of the primary synthesis routes for this compound that employ a hydrolysis step, designed for researchers, scientists, and professionals in drug development. The focus is on two prominent methods: the hydrolysis of β-keto esters and the acidic hydrolysis of an imine intermediate formed from a Grignard reaction.

Method 1: Hydrolysis of 2-Cyclopentyl Benzoylacetate

A highly efficient and operationally simple method for synthesizing this compound involves the hydrolysis and subsequent decarboxylation of a 2-cyclopentyl benzoylacetate precursor.[1][4][5] This approach is advantageous due to its high yields, use of environmentally benign solvents in some variations, and lack of requirement for an inert atmosphere.[1][4][5]

The overall reaction involves the cleavage of the ester group from the β-keto ester, followed by the loss of carbon dioxide to yield the final ketone product.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental protocols for the hydrolysis of 2-cyclopentyl benzoylacetate.

| Starting Material | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |

| 2-Cyclopentyl Methyl Benzoylacetate | Caustic Alcohol | DMSO | 95 | 8 | - | - | [4] |

| 2-Cyclopentyl Ethyl Benzoylacetate | Na₂CO₃ | H₂O / DMSO | 100 | 6 | - | - | [4] |

| 2-Cyclopentyl Methyl Benzoylacetate | - | DMF | 55-60 | 12 | 75-80 | >90% | [1][5] |

| 2-Cyclopentyl Ethyl Benzoylacetate | - | DMF | 55-60 | 12 | 75-80 | >90% | [1][5] |

| 2-Cyclopentyl Benzoylacetate | Base | Basic Solvents | 60-100 | 3-10 | High | - | [4] |

Detailed Experimental Protocol

This protocol is adapted from patent CN105753682A.[4]

Materials:

-

2-Cyclopentyl ethyl benzoylacetate (10.6g, 43.05 mmol, 1.0 eq)

-

Sodium Carbonate (Na₂CO₃) (9.12g, 86.10 mmol, 2.0 eq)

-

Dimethyl Sulfoxide (B87167) (DMSO) (25.0 mL)

-

Water (H₂O) (25.0 mL)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend 2-cyclopentyl ethyl benzoylacetate (10.6g) and sodium carbonate (9.12g) in a mixed solvent of 25.0 mL of water and 25.0 mL of dimethyl sulfoxide in a 100 mL round-bottom flask.

-

Heat the mixture to 100°C and maintain the reaction for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product three times with 20 mL of ethyl acetate.

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using an eluent of ethyl acetate:petroleum ether (1:10) to obtain the target product.

-

The expected yield is approximately 81.73% (6.13g).[4]

Caption: Experimental workflow for hydrolysis of 2-cyclopentyl benzoylacetate.

Method 2: Grignard Reaction Followed by Hydrolysis

A classic and widely used method for synthesizing ketones is the reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the resulting imine intermediate.[6][7][8] For this compound, this involves the reaction of cyclopentylmagnesium bromide with benzonitrile (B105546).

The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt. This intermediate is then hydrolyzed, typically with aqueous acid, to yield the final ketone product.[7]

Caption: Reaction pathway for Grignard synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data for the Grignard synthesis method.

| Grignard Reagent | Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Cyclopentylmagnesium Bromide | Benzonitrile | THF | 0 to RT | 12 | ~85 | - | [1] |

| Cyclopentylmagnesium Bromide | Benzonitrile | THF | 48-50 | 2-3 | - | >99 | [9] |

Detailed Experimental Protocol

This protocol is adapted from patent CN107337595A.[9]

Materials:

-

Magnesium (Mg) chips (40g-4kg, excess)

-

Bromocyclopentane (B41573) (160g-16kg total)

-

Tetrahydrofuran (THF), dried (approx. 700ml-70L total)

-

Benzonitrile (107g-10kg)

-

Hydrochloric Acid (HCl)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Grignard Reagent Formation: Add excess magnesium chips (e.g., 400g) to dried THF (e.g., 1.2L). Add a small amount of bromocyclopentane (e.g., 30g) and heat to initiate the reaction.

-

Addition of Reactants: Once the reaction starts, slowly and concurrently add the remaining bromocyclopentane (total of 1.6kg) and additional THF (total of 7L) to the reaction system.

-

Nitrile Addition: After the bromocyclopentane addition is complete, begin the dropwise addition of benzonitrile (1.07kg). Maintain the reaction temperature between 48-50°C.

-

Reaction Monitoring: After the benzonitrile addition is complete, hold the temperature at 48-50°C for 2-3 hours. Monitor the reaction progress by gas chromatography to ensure less than 5% of benzonitrile remains.

-

Hydrolysis (Quenching): Quench the reaction by carefully adding hydrochloric acid. Adjust the pH to 4-5.

-

Workup: Allow the mixture to stand and separate into layers. Collect the upper organic phase and concentrate it by rotary evaporation.

-

Purification: Add methyl tert-butyl ether (3 times the volume of the organic phase) to the concentrated residue, which will cause a large amount of solid byproduct to precipitate.

-

Filter the mixture and distill the filtrate to obtain the final product, this compound, as a light yellow liquid with purity >99%.[9]

Comparison of Synthesis Methods

Both methods offer viable pathways to this compound, but they differ in their operational requirements and potential challenges.

Caption: Comparison of the two primary hydrolysis-based synthesis routes.

Physicochemical and Spectroscopic Data

Proper identification of the synthesized this compound is crucial. The following data provides key physical and spectroscopic parameters for the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| CAS Number | 5422-88-8 | [1][2] |

| Appearance | Light yellow liquid | [9] |

| Boiling Point | ~159 °C (at reduced pressure) | [1] |

| Refractive Index | 1.54 | [1] |

| Specific Gravity | 1.05 | [1] |

| ¹H NMR | Spectrum available in CDCl₃ | [10] |

| ¹³C NMR | Spectrum available in CDCl₃ | [10] |

| IR Spectrum | Available (liquid film) | [10] |

| Mass Spectrum (GC-MS) | Available | [11] |

Conclusion

The synthesis of this compound can be effectively achieved through methods centered around a hydrolysis step. The hydrolysis of 2-cyclopentyl benzoylacetate offers a straightforward, high-yield process that avoids the stringent anhydrous conditions required for Grignard reactions.[4][5] Conversely, the Grignard route, while more demanding in its setup, is a robust and well-documented method that also provides high yields and exceptional purity.[1][9] The choice of method will depend on the specific laboratory capabilities, cost of starting materials, and desired scale of production. This guide provides the necessary technical details for researchers to evaluate and implement either of these effective synthetic strategies.

References

- 1. Buy this compound (EVT-458555) | 5422-88-8 [evitachem.com]

- 2. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CN105753682A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. CN107337595A - Synthetic process of this compound - Google Patents [patents.google.com]

- 10. This compound(5422-88-8) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

A Technical Overview of Cyclopentyl Phenyl Ketone and its Relation to Ketamine

Disclaimer: The following information is for educational and research purposes only. The synthesis of controlled substances is illegal and dangerous. This document does not provide instructions for the synthesis of ketamine.

Introduction

Cyclopentyl phenyl ketone, also known as benzoylcyclopentane, is a chemical compound that has been identified as a precursor in the synthesis of ketamine.[1] Ketamine, a dissociative anesthetic, has a rich history in both medical and veterinary fields and has more recently gained attention for its rapid-acting antidepressant effects.[2][3] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the chemical properties of this compound, the pharmacological profile of ketamine, and the regulatory landscape surrounding its precursors.

This compound: Chemical Profile

This compound is an organic compound with the molecular formula C₁₂H₁₄O.[4][5] It is a yellow oily liquid at room temperature and is used as an intermediate in organic synthesis.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5422-88-8 | [4][5] |

| Molecular Formula | C₁₂H₁₄O | [4][5] |

| Molecular Weight | 174.24 g/mol | [4][7] |

| Appearance | Yellow oily liquid | [6] |

| Synonyms | Benzoylcyclopentane, Cyclopentylphenylmethanone | [1][4] |

Ketamine: A Historical and Pharmacological Perspective

Ketamine was first synthesized in 1962 by Calvin Stevens at Parke-Davis Laboratories as a safer alternative to phencyclidine (PCP).[3][8] It was approved for medical use in the United States in 1970 and was notably used as a battlefield anesthetic during the Vietnam War.[2][9]

Ketamine is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[10][11] This mechanism of action is central to its anesthetic, analgesic, and, more recently discovered, antidepressant effects.[2][12] It also interacts with other receptors, including opioid, monoaminergic, and muscarinic receptors.[10]

Table 2: Pharmacokinetic Properties of Ketamine

| Parameter | Value | Reference |

| Bioavailability (IM) | 93% | [13] |

| Protein Binding | 53.5% | [10] |

| Metabolism | Primarily hepatic via CYP3A4 and CYP2B6 | [2][14] |

| Elimination Half-life | 2-3 hours | [12] |

| Active Metabolite | Norketamine | [12] |

Ketamine's Mechanism of Action and Signaling Pathways

The antidepressant effects of ketamine are of significant interest to the research community. While not fully elucidated, the leading hypothesis involves the modulation of the glutamatergic system. Ketamine's blockade of NMDA receptors is thought to lead to a surge in glutamate, which then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[15] This activation is believed to trigger downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways, ultimately leading to synaptogenesis and rapid antidepressant effects.[16]

Diagram 1: Ketamine's Antidepressant Signaling Pathway

Caption: Simplified signaling pathway of ketamine's rapid antidepressant effects.

Regulatory Control of Ketamine Precursors

The potential for illicit synthesis has led to the regulation of ketamine and its precursors, including this compound.[17][18] International and national bodies work to prevent the diversion of these chemicals from legitimate industrial and research purposes to clandestine drug manufacturing.[19] The International Narcotics Control Board (INCB) highlights the importance of public-private partnerships to monitor and control the trade of such precursors.[19]

Diagram 2: Logical Flow of Precursor Chemical Regulation

Caption: Overview of the regulation of chemical precursors to prevent illicit drug synthesis.

Conclusion

This compound is a recognized precursor in the synthesis of ketamine. While ketamine has established medical applications and shows promise in the treatment of depression, the potential for its illicit production necessitates strict control of its chemical precursors. Understanding the chemical properties of these precursors, the pharmacology of the end product, and the regulatory framework is crucial for researchers and professionals in the field of drug development and chemical safety.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ketamine - Wikipedia [en.wikipedia.org]

- 3. klarisana.com [klarisana.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [chembk.com]

- 7. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The History of Ketamine [transcendketamine.com]

- 9. delraycenter.com [delraycenter.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ketamineacademy.com [ketamineacademy.com]

- 12. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 15. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. southernketamine.com [southernketamine.com]

- 18. asanarecovery.com [asanarecovery.com]

- 19. incb.org [incb.org]

Molecular structure and formula of Cyclopentyl phenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl phenyl ketone, a cycloalkyl aryl ketone, is a significant chemical intermediate with the molecular formula C₁₂H₁₄O.[1][2][3] This document provides a comprehensive overview of its molecular structure, chemical properties, and established synthesis protocols. It serves as a technical resource for professionals in research and drug development, offering detailed experimental methodologies and quantitative data to support laboratory and commercial applications. Notably, this compound is a key precursor in the synthesis of various pharmaceuticals, including ketamine.[1][4]

Molecular Structure and Identification

This compound is structurally characterized by a cyclopentane (B165970) ring and a phenyl group linked by a carbonyl functional group.[1] This arrangement confers a unique combination of aliphatic and aromatic properties, influencing its reactivity and physical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | cyclopentyl(phenyl)methanone | [1][5] |

| CAS Number | 5422-88-8 | [1][3][6] |

| Molecular Formula | C₁₂H₁₄O | [1][2][3][5] |

| Molecular Weight | 174.24 g/mol | [1][2][3][5] |

| Synonyms | Benzoylcyclopentane, Phenyl cyclopentyl ketone | [3][5][6] |

| InChI | InChI=1S/C12H14O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | [1][5] |

| SMILES | C1CCC(C1)C(=O)C2=CC=CC=C2 | [1] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid with a characteristic aromatic odor.[1][7] Its physical and chemical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 136-140 °C @ 16 Torr | [8] |

| Density | 1.036 g/cm³ | [9] |

| Refractive Index | 1.549 | [8] |

| Flash Point | >110°C | [8][9] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectra require access to specialized databases, the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is well-documented.[10][11][12][13] These techniques are fundamental for confirming the compound's structure and purity.

Synthesis Protocols

Several synthetic routes to this compound have been established, offering flexibility in precursor selection and reaction conditions. Below are detailed protocols for two common methods.

Grignard Reagent-Based Synthesis

This widely used method involves the reaction of a cyclopentylmagnesium halide with benzonitrile (B105546).[1]

Experimental Protocol:

-

Grignard Reagent Formation: In a dry, inert atmosphere, add magnesium turnings to a flask containing anhydrous tetrahydrofuran (B95107) (THF). Slowly add bromocyclopentane (B41573) to initiate the formation of cyclopentylmagnesium bromide.

-

Reaction with Benzonitrile: Once the Grignard reagent is formed, cool the reaction mixture and add benzonitrile dropwise while maintaining the temperature between 48-50 °C.[14]

-

Hydrolysis: After the reaction is complete, quench the mixture with an acidic solution (e.g., aqueous hydrochloric acid) to hydrolyze the intermediate imine.[1][14]

-

Extraction and Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. The crude product can be purified by vacuum distillation to yield this compound.[14]

Grignard Synthesis Workflow

Hydrolysis of 2-Cyclopentyl Benzoylacetate

This method provides an alternative route that is noted for its environmental friendliness and high yield.[15][16]

Experimental Protocol:

-

Reaction Setup: Dissolve 2-cyclopentyl ethyl benzoylacetate, sodium hydroxide, and sodium carbonate in water.[4]

-

Heating: Heat the mixture to 80°C and maintain this temperature for approximately 3 hours to effect hydrolysis and decarboxylation.[4]

-

Extraction: After cooling to room temperature, extract the aqueous mixture multiple times with ethyl acetate.[4]

-

Purification: Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography (eluent: ethyl acetate/petroleum ether, 1:10) to afford pure this compound.[4]

Hydrolysis Synthesis Workflow

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the carbonyl group. It readily undergoes several key reactions:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.[1]

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol (cyclopentyl(phenyl)methanol) or further to a hydrocarbon.[1]

-

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond.[17]

These reactions make this compound a versatile intermediate in organic synthesis.[17] Its primary application lies in the pharmaceutical industry, most notably as a precursor in the multi-step synthesis of ketamine.[1] It also finds use in the preparation of biostimulants and odor inhibitors.[9][17]

Safety and Handling

As with many organic chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and do not breathe the vapor.[9]

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and a range of synthetic applications. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a solid foundation for researchers and professionals engaged in chemical synthesis and drug development. The experimental protocols and tabulated data herein serve as a practical resource for the laboratory setting.

References

- 1. Buy this compound (EVT-458555) | 5422-88-8 [evitachem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 5422-88-8 [chemicalbook.com]

- 5. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS 5422-88-8: this compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(5422-88-8) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. CN107337595A - Synthetic process of this compound - Google Patents [patents.google.com]

- 15. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN105753682A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. Page loading... [guidechem.com]

Spectroscopic Analysis of Cyclopentyl Phenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentyl Phenyl Ketone, a key intermediate in organic synthesis. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the quantitative data in structured tables, and illustrates the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | m | 2H | Aromatic (ortho-H) |

| 7.55 - 7.42 | m | 3H | Aromatic (meta- and para-H) |

| 3.70 | p | 1H | Methine (CH) |

| 1.91 - 1.55 | m | 8H | Methylene (CH₂) |

Solvent: CDCl₃, Instrument Frequency: 300 MHz, Reference: Tetramethylsilane (B1202638) (TMS)

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 202.4 | Carbonyl (C=O) |

| 137.2 | Aromatic (quaternary C) |

| 132.6 | Aromatic (para-C) |

| 128.5 | Aromatic (ortho- and meta-C) |

| 46.2 | Methine (CH) |

| 30.0 | Methylene (CH₂) |

| 26.3 | Methylene (CH₂) |

Solvent: CDCl₃, Instrument Frequency: 75 MHz, Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H Stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | Carbonyl (C=O) Stretch |

| ~1595, ~1580 | Medium-Weak | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Bending |

| ~1220 | Strong | C-C-C Stretch of the ketone |

Technique: Liquid Film

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 174 | ~30 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | ~20 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are acquired on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Liquid Film Method

A drop of neat this compound is placed on the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the two plates. The "sandwich" is then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Method

A small amount of this compound is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Carbonyl Group of Cyclopentyl Phenyl Ketone: A Hub of Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopentyl phenyl ketone, a versatile chemical intermediate known for its role in the synthesis of pharmaceuticals like ketamine, possesses a carbonyl group that serves as a focal point for a diverse array of chemical transformations. The reactivity of this ketone is governed by the interplay of steric and electronic effects imparted by the adjacent cyclopentyl and phenyl rings. This guide details the principal reactions of the carbonyl group in this compound, providing experimental protocols and quantitative data where available, to serve as a comprehensive resource for professionals in chemical research and drug development.

Overview of Carbonyl Reactivity

The carbonyl group (C=O) in this compound is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This inherent polarity dictates its reactivity, making it susceptible to attack by a wide range of nucleophiles and a substrate for various reduction and oxidation reactions. Furthermore, the presence of α-hydrogens on the cyclopentyl ring allows for the formation of enolates, which are potent carbon nucleophiles in their own right.

The reactivity profile can be broadly categorized into four main areas:

-

Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is a prime target for nucleophiles.

-

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

-

Oxidation Reactions: The ketone can be converted into an ester through oxidative cleavage.

-

Enolate-Mediated Reactions: The α-protons can be abstracted to form a nucleophilic enolate, enabling carbon-carbon bond formation at the α-position.

A logical workflow for exploring the reactivity of this compound is outlined below.

Caption: Reactivity pathways of this compound.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The trigonal planar geometry of the sp²-hybridized carbonyl carbon allows for nucleophilic attack from either face, leading to a tetrahedral sp³-hybridized intermediate.

Grignard and Organolithium Reactions

Addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is a powerful method for forming carbon-carbon bonds. The reaction with this compound yields a tertiary alcohol upon acidic workup.

General Reaction Scheme: this compound + R-MgBr → 1-(Cyclopentyl)-1-phenyl-1-alkanol

| Reagent (R-MgBr) | Product | Yield (%) | Reference |

| Methylmagnesium bromide | 1-Cyclopentyl-1-phenylethanol | Data not available | General Reaction[1] |

| Cyclopentylmagnesium bromide | Dicyclopentyl(phenyl)methanol | Data not available | General Reaction[2] |

Experimental Protocol: Addition of Methylmagnesium Bromide (General Procedure)

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound in anhydrous diethyl ether or THF.

-

Cool the flask in an ice bath (0 °C).

-

Slowly add a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in ether dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by column chromatography or distillation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting ketones into alkenes.[3] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), forming a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide. The use of non-stabilized ylides, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is effective even for sterically hindered ketones.[4][5]

General Reaction Scheme: this compound + Ph₃P=CHR → (Cyclopentyl)phenyl-substituted alkene + Ph₃P=O

| Wittig Reagent | Product | Yield (%) | Reference |

| Ph₃P=CH₂ | (1-Phenylcyclopentyl)ethene | Data not available | General Protocol[4][5] |

Experimental Protocol: Wittig Olefination with Methylenetriphenylphosphorane (General Procedure) [4][5]

-

Part A: Ylide Preparation

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq., e.g., 2.5 M in hexanes) dropwise with vigorous stirring. The formation of a characteristic deep red or orange color indicates ylide generation.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

-

Part B: Reaction with Ketone

-

In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.

-

Slowly add the ketone solution to the freshly prepared ylide solution at room temperature via a cannula or syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Part C: Workup and Purification

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alkene product via column chromatography on silica (B1680970) gel.

-

Caption: Experimental workflow for the Wittig reaction.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be reduced to either a secondary alcohol (cyclopentyl(phenyl)methanol) or fully deoxygenated to a methylene group (cyclopentyl(phenyl)methane).

Reduction to Alcohols

Hydride reagents are commonly used for the reduction of ketones to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is selective for aldehydes and ketones, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing a wider range of functional groups.[6][7]

General Reaction Scheme: this compound → Cyclopentyl(phenyl)methanol

| Reagent | Solvent | Conditions | Yield (%) | Reference |

| NaBH₄ | Methanol (B129727)/THF | Room Temperature | High | General Reaction[7] |

| LiAlH₄ | Anhydrous Ether/THF | 0 °C to RT | High | General Reaction[2] |

Experimental Protocol: Reduction with Sodium Borohydride (General Procedure)

-

Dissolve this compound in a suitable solvent such as methanol or THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄, typically 1.0-1.5 equivalents) portion-wise with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol.

-

Purify the product by column chromatography or distillation.

Deoxygenation to Alkanes

For complete removal of the carbonyl oxygen to form an alkane, harsher reduction conditions are required. The two classical methods are the Wolff-Kishner and Clemmensen reductions.

-

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. The ketone is first converted to a hydrazone, which is then heated with a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol, leading to the evolution of nitrogen gas and formation of the alkane.

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is therefore suitable for substrates that are stable to strong acid.

Oxidation of the Carbonyl Group

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group.[8] The reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[9] The reaction is regioselective, with the oxygen atom preferentially inserting next to the carbon atom that is more substituted or better able to stabilize a positive charge. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[9]

For this compound, the competing groups are a secondary alkyl (cyclopentyl) and a phenyl group. Based on the established migratory aptitude, the phenyl group is expected to migrate preferentially, yielding cyclopentyl benzoate.

Predicted Reaction Scheme: this compound + m-CPBA → Cyclopentyl Benzoate

| Oxidant | Product (Predicted) | Yield (%) | Reference |

| m-CPBA | Cyclopentyl Benzoate | Data not available | Based on migratory aptitude[9] |

| Peroxytrifluoroacetic acid | Cyclopentyl Benzoate | Data not available | Based on migratory aptitude[9] |

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA (General Procedure) [10]

-

Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask.

-

Add m-CPBA (1.1-1.5 eq., typically ~77% purity) portion-wise, maintaining the temperature with a water bath if the reaction is exothermic.

-

Stir the mixture at room temperature for 12-48 hours, monitoring the disappearance of the starting ketone by TLC.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess peroxyacid and m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

Caption: Regioselectivity in the Baeyer-Villiger oxidation.

Enolate Formation and Alkylation

The α-protons on the cyclopentyl ring of this compound are acidic (pKa ≈ 19-20) and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new C-C bond at the α-position.[11]

To ensure complete and irreversible formation of the enolate and to avoid side reactions like self-condensation, a strong, sterically hindered base such as lithium diisopropylamide (LDA) is typically used at low temperatures (e.g., -78 °C).[12]

General Reaction Scheme: this compound + LDA, then R-X → 2-Alkyl-1-cyclopentyl-1-phenylmethanone

| Base | Electrophile (R-X) | Product | Yield (%) | Reference |

| LDA | Methyl Iodide (CH₃I) | 2-Methyl-1-cyclopentyl-1-phenylmethanone | Data not available | General Reaction[13][14] |

Experimental Protocol: α-Alkylation via an Enolate (General Procedure) [13]

-

In a flame-dried, two-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF. This is typically done by adding n-BuLi (1.0 eq.) to a solution of diisopropylamine (B44863) (1.05 eq.) in THF at -78 °C and stirring for 30 minutes.

-